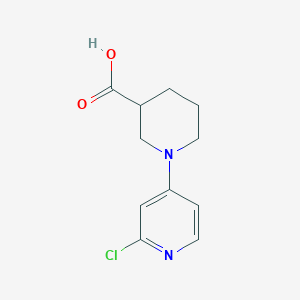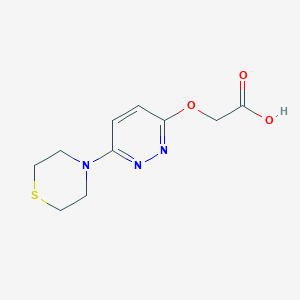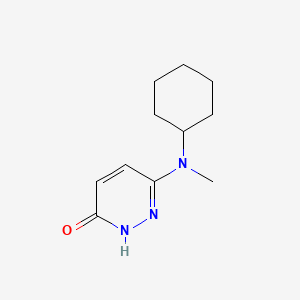
3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine
Overview
Description
3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine, also known as C6CPF, is an important organic compound used in many scientific research applications. It is a heterocyclic compound, meaning that it contains atoms of at least two different elements. C6CPF is a colorless crystalline solid with a melting point of about 155°C. It is a member of the pyridazine family, a group of compounds that are widely used in organic synthesis.
Scientific Research Applications
Synthesis and Structural Studies
Pyridazine derivatives, including 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine, have been studied for their potential in various fields. For instance, Sallam et al. (2021) synthesized triazole pyridazine derivatives and conducted structural characterization using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These compounds exhibited properties such as anti-tumor and anti-inflammatory activities (Sallam et al., 2021).
Biological Evaluation
Heinisch et al. (1996) explored the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones from 3,6-dichloropyridazine derivatives for their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors (Heinisch et al., 1996).
Anticancer and Antiangiogenic Activities
Kamble et al. (2015) synthesized new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives and evaluated their inhibitory effects on various human cancer cell lines. Some compounds showed significant activity comparable to standard methotrexate and also exhibited potent antiangiogenic and antioxidant activities (Kamble et al., 2015).
Agrochemical Uses
Sallam et al. (2022) reported the synthesis, structure elucidation, and docking study of a novel pyridazine derivative for potential use against fungal pathogens in agriculture. Their study included Hirshfeld surface analysis and density functional theory calculations (Sallam et al., 2022).
Herbicidal Applications
Tamura and Jojima (1963) investigated pyridazine derivatives for their herbicidal properties. They synthesized 3-chloro-6-phenoxypyridazines, evaluating them as potential new herbicides (Tamura & Jojima, 1963).
Corrosion Inhibition
Mashuga et al. (2017) studied the effects of pyridazine derivatives on the electrochemical dissolution of mild steel in acidic environments. Their research provides insights into the applications of these compounds in corrosion inhibition (Mashuga et al., 2017).
properties
IUPAC Name |
3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-7-2-1-6(5-8(7)13)9-3-4-10(12)15-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYJKUQRRYDNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine](/img/structure/B1480127.png)
![Methyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1480128.png)


![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1480135.png)
![6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1480136.png)
![2-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1480137.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)





